![molecular formula C17H11ClN2O5 B4973114 N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)
N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide, commonly known as Furamidine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of furamidine derivatives, which have been found to possess anti-parasitic, anti-viral, and anti-cancer properties.
Mecanismo De Acción
Furamidine exerts its anti-parasitic activity by binding to the DNA of Trypanosoma brucei and inhibiting its replication. It also exhibits anti-viral activity by inhibiting the reverse transcriptase enzyme of HIV and the DNA polymerase enzyme of HSV. Furamidine's mechanism of action as an anti-cancer agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential treatment for central nervous system infections. However, Furamidine has been found to have some hepatotoxicity in animal studies, which may limit its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, Furamidine's hepatotoxicity may limit its use in certain experiments, and its potential for off-target effects should be considered.
Direcciones Futuras
There are several future directions for the study of Furamidine. One potential avenue is the development of Furamidine derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of Furamidine's potential as an anti-cancer agent, with studies focusing on its mechanism of action and efficacy in animal models. Additionally, the use of Furamidine in combination with other drugs for the treatment of parasitic and viral infections should be explored.
Métodos De Síntesis
Furamidine can be synthesized by reacting 4,4'-dichlorobenzophenone with 4-chlorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-nitro-2-furoic acid to yield Furamidine. The synthesis of Furamidine has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-parasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has also been found to possess anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, Furamidine has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-11-1-5-13(6-2-11)24-14-7-3-12(4-8-14)19-17(21)15-9-10-16(25-15)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHUILUFAAXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4973035.png)
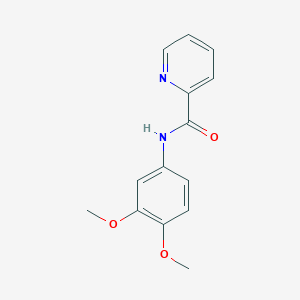
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
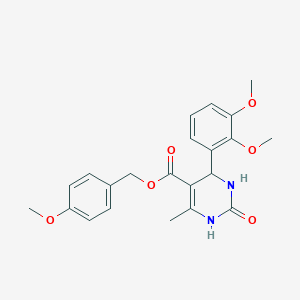
![N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4973090.png)
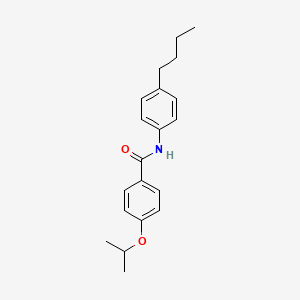
![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)
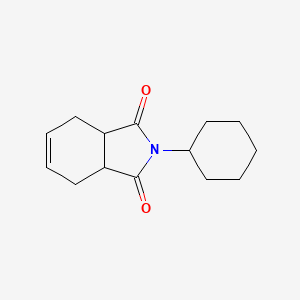
![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)
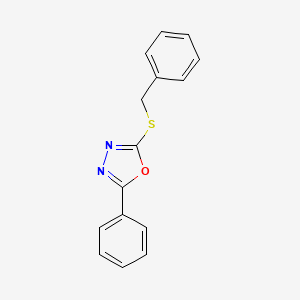
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)